molecular formula C21H20N2O3 B13369649 1'-Phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylic acid

1'-Phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylic acid

Cat. No.: B13369649
M. Wt: 348.4 g/mol
InChI Key: VJTZVYYNOKAGNU-UHFFFAOYSA-N
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Description

1’-Phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its indole and pyrrolizine rings, which are fused together in a spiro configuration. The presence of a phenyl group and a carboxylic acid functional group further adds to its chemical diversity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the indole ring, followed by the introduction of the pyrrolizine moiety through a series of condensation and cyclization reactions. The phenyl group can be introduced via Friedel-Crafts alkylation, and the carboxylic acid group can be added through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1’-Phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ketone group in the spirocyclic structure can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield anhydrides or esters, while reduction of the ketone group may produce alcohols.

Scientific Research Applications

1’-Phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1’-Phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The phenyl group and carboxylic acid functional group may also play roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: A simpler compound with a phenyl group and a ketone functional group.

    1-Phenyl-1-propyne: Contains a phenyl group and an alkyne functional group.

    Phenylacetone: An organic compound with a phenyl group and an acetone moiety.

Uniqueness

1’-Phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of indole and pyrrolizine rings, along with the phenyl and carboxylic acid groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2'-oxo-1-phenylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylic acid

InChI

InChI=1S/C21H20N2O3/c24-19(25)18-17(13-7-2-1-3-8-13)16-11-6-12-23(16)21(18)14-9-4-5-10-15(14)22-20(21)26/h1-5,7-10,16-18H,6,11-12H2,(H,22,26)(H,24,25)

InChI Key

VJTZVYYNOKAGNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C3(N2C1)C4=CC=CC=C4NC3=O)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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